H-Phe-NHNH-Z Tfa
CAS No.: 19046-94-7
Cat. No.: VC0555239
Molecular Formula: C19H20F3N3O5
Molecular Weight: 427.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19046-94-7 |
---|---|
Molecular Formula | C19H20F3N3O5 |
Molecular Weight | 427.38 |
IUPAC Name | benzyl N-[[(2S)-2-amino-3-phenylpropanoyl]amino]carbamate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C17H19N3O3.C2HF3O2/c18-15(11-13-7-3-1-4-8-13)16(21)19-20-17(22)23-12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15H,11-12,18H2,(H,19,21)(H,20,22);(H,6,7)/t15-;/m0./s1 |
Standard InChI Key | FIVBNOLPHKMLLF-RSAXXLAASA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)NNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
H-Phe-NHNH-Z Tfa, officially known as Phenylalanine Benzyloxycarbonylhydrazide Trifluoroacetate Salt, is a modified amino acid derivative with the molecular formula C₁₉H₂₀F₃N₃O₅ and a molecular weight of 427.4 g/mol . The compound is registered with CAS number 19046-94-7 and represents a specialized building block in peptide synthesis . Structurally, it consists of a phenylalanine amino acid residue (Phe) connected to a hydrazine moiety (NHNH) which is further protected by a benzyloxycarbonyl group (Z), with the entire complex stabilized as a trifluoroacetate (TFA) salt .
The compound is also known by alternative chemical names including "benzyl N-[[(2S)-2-amino-3-phenylpropanoyl]amino]carbamate;2,2,2-trifluoroacetic acid" and "(S)-Benzyl 2-(2-amino-3-phenylpropanoyl)hydrazinecarboxylate 2,2,2-trifluoroacetate" . Each component of the structure serves a specific chemical purpose: the phenylalanine provides the core amino acid functionality, the hydrazine offers a reactive linkage point, the Z-group protects specific reactivity, and the TFA salt enhances stability and solubility properties.
Structural Components
The structure can be broken down into distinct functional groups:
Component | Chemical Identity | Function |
---|---|---|
Phe | L-Phenylalanine residue | Core amino acid structure with aromatic side chain |
NHNH | Hydrazide linkage | Reactive moiety for conjugation chemistry |
Z | Benzyloxycarbonyl group | Protecting group for controlled reactivity |
TFA | Trifluoroacetic acid | Salt-forming component that enhances stability and solubility |
Physical and Chemical Properties
H-Phe-NHNH-Z Tfa possesses distinctive physical and chemical properties that make it valuable for synthetic applications. The presence of trifluoroacetic acid as a salt component significantly enhances the compound's solubility in organic solvents while simultaneously stabilizing the molecule against degradation . This solubility profile is particularly advantageous in peptide synthesis protocols where solvent compatibility is critical.
The hydrazine group within the structure exhibits noteworthy reactivity, particularly in the formation of hydrazones and azo compounds . This reactive nature makes H-Phe-NHNH-Z Tfa an excellent candidate for various coupling reactions in organic synthesis. Additionally, the trifluoroacetate salt form facilitates purification and handling in laboratory settings, presenting practical advantages for researchers working with this compound .
Property | Specification |
---|---|
Appearance | White to off-white solid |
Purity | Minimum 95% |
Solubility | Soluble in DMF, DMSO, and polar organic solvents |
Storage Conditions | Store at -20°C under dry conditions |
Applications in Peptide Chemistry and Medicinal Research
H-Phe-NHNH-Z Tfa finds significant applications in peptide synthesis and medicinal chemistry research. The compound's structure makes it particularly valuable as an intermediate in the synthesis of peptides and peptide mimetics with potential biological activity .
Role in Peptide Synthesis
In peptide synthesis, H-Phe-NHNH-Z Tfa serves as a building block that can be strategically incorporated to:
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Introduce hydrazide functionalities for subsequent conjugation chemistry
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Create modified peptide linkages with altered stability profiles
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Facilitate the synthesis of peptide hydrazides that can serve as precursors for C-terminal modifications
The hydrazide functionality presents opportunities for specialized coupling reactions, particularly in the context of native chemical ligation strategies . The enhanced native chemical ligation mediated by peptide conjugation in trifluoroacetic acid (TFA) offers improved efficiency in certain peptide assembly scenarios.
Related Compounds and Structural Analogs
H-Phe-NHNH-Z Tfa belongs to a broader family of modified peptides and peptide derivatives. Several related compounds have been described in research literature, providing context for understanding the chemical behavior and applications of H-Phe-NHNH-Z Tfa.
Phenylalanine-Containing Peptides
Various phenylalanine-containing peptides share structural similarities with H-Phe-NHNH-Z Tfa, including:
Analytical Characterization and Identification
Analytical characterization of H-Phe-NHNH-Z Tfa typically employs a combination of spectroscopic and chromatographic techniques. While specific analytical data for H-Phe-NHNH-Z Tfa is limited in the search results, standard approaches for characterizing similar compounds can provide insight into the methods applicable to this compound.
Chromatographic Methods
Reversed-phase HPLC serves as the standard method for purity assessment of compounds like H-Phe-NHNH-Z Tfa. Typical HPLC conditions might include:
Parameter | Typical Conditions |
---|---|
Column | C18 reversed-phase |
Mobile Phase | Gradient of acetonitrile/water with 0.1% TFA |
Detection | UV absorption at 220 and 254 nm |
Purity Criterion | >95% area under the curve |
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